1-Methyl-4-(2-nitrobenzyl)piperazine

Overview

Description

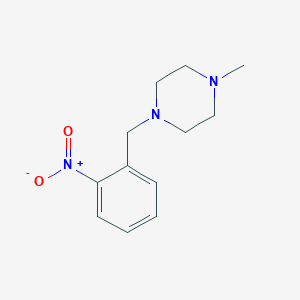

1-Methyl-4-(2-nitrobenzyl)piperazine is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperazine, a heterocyclic amine, and features a nitrobenzyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-Methyl-4-(2-nitrobenzyl)piperazine typically involves the reaction of 1-Methylpiperazine with 2-Nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane. The general reaction scheme is as follows:

1-Methylpiperazine+2-Nitrobenzyl chloride→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

1-Methyl-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(2-nitrobenzyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biological molecules.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various molecular targets.

Comparison with Similar Compounds

1-Methyl-4-(2-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

1-Methyl-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position.

1-Methyl-4-(3-nitrobenzyl)piperazine: Another positional isomer with the nitro group in the meta position.

1-Benzyl-4-(2-nitrobenzyl)piperazine: Features a benzyl group in addition to the nitrobenzyl group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the position of the nitro group and other substituents.

Biological Activity

1-Methyl-4-(2-nitrobenzyl)piperazine is a derivative of piperazine characterized by a nitrobenzyl group attached to the piperazine ring. This compound has garnered attention in medicinal chemistry and biological studies due to its potential interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 233.28 g/mol

- Synthesis : Typically synthesized through the reaction of 1-methylpiperazine with 2-nitrobenzyl chloride in the presence of a base like triethylamine, usually in an organic solvent such as dichloromethane.

The biological activity of this compound primarily involves its role as a ligand for specific receptors or enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with various molecular targets. This interaction can modulate enzyme activities and influence receptor-ligand dynamics, thereby affecting physiological processes.

Applications in Research

This compound has several notable applications:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmacologically active compounds targeting the central nervous system.

- Biological Studies : The compound is utilized in biochemical assays to study enzyme activities and receptor interactions.

- Material Science : Its unique structural features make it applicable in developing novel materials with specific electronic or optical properties.

Comparative Analysis

The compound can be compared to other nitrophenyl-substituted piperazines, such as:

| Compound Name | Position of Nitro Group | Key Characteristics |

|---|---|---|

| 1-Methyl-4-(2-nitrophenyl)piperazine | Ortho | Unique interactions due to ortho position; potential for specific reactivity patterns. |

| 1-Methyl-4-(3-nitrophenyl)piperazine | Meta | Different electronic and steric effects compared to ortho. |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Para | Similar structure but affects reactivity and bioactivity differently. |

Study on Antileukemic Activity

A related piperazine compound, LQFM018, demonstrated significant biological activity, binding to aminergic receptors and exhibiting antiproliferative effects on K562 leukemic cells. This study highlighted the potential for piperazine derivatives in cancer therapy, suggesting that modifications to the piperazine structure could enhance selectivity and potency against cancer cells .

Toxicological Assessments

Toxicity assessments of related compounds indicate that while some piperazine derivatives show promise as therapeutic agents, they may also exhibit non-selective actions leading to myelotoxicity. For instance, LQFM018 was classified as having low toxicity (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development in clinical settings .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 1-Methyl-4-(2-nitrobenzyl)piperazine to achieve high yield and purity?

Methodological Answer:

The synthesis of piperazine derivatives typically involves multi-step reactions requiring precise control of solvent choice, temperature, and catalysts. For example:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions (common in piperazine synthesis) by stabilizing intermediates .

- Catalysts : Base catalysts such as K₂CO₃ or NaH are critical for deprotonation and accelerating alkylation steps .

- Temperature : Room temperature or mild heating (40–60°C) is often optimal to avoid side reactions like nitro group reduction .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values) for this compound derivatives be systematically addressed?

Methodological Answer:

Contradictions may arise from assay variability, impurity interference, or target promiscuity. To resolve this:

- Reproducibility checks : Validate assays across multiple cell lines or enzymatic systems (e.g., kinase panels for tyrosine kinase inhibitors) .

- Analytical rigor : Use HPLC-MS to confirm compound purity and stability under assay conditions .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitrobenzyl groups) to isolate contributions to activity .

- Computational docking : Compare binding poses in molecular models (e.g., AutoDock Vina) to identify steric or electronic clashes .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., methyl and nitrobenzyl groups) and confirm regiochemistry .

- Mass spectrometry (HRMS) : Verify molecular weight and detect isotopic patterns (e.g., chlorine or fluorine if present) .

- FT-IR : Identify functional groups (e.g., C-N stretches in piperazine rings at ~1,100 cm⁻¹) .

Q. Advanced: How can computational methods guide the design of this compound derivatives for targeted therapeutic applications?

Methodological Answer:

- Molecular docking : Screen derivatives against crystal structures of targets (e.g., dopamine D3 receptors or tyrosine kinases) to prioritize syntheses .

- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and BBB permeability .

- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., nitro groups) on reactivity and binding .

Q. Basic: What are common pitfalls in the purification of nitro-substituted piperazine derivatives, and how can they be mitigated?

Methodological Answer:

- Nitro group instability : Avoid strong reducing agents (e.g., Pd/C under H₂) and high temperatures during chromatography .

- Byproduct formation : Use scavengers (e.g., molecular sieves) in alkylation steps to minimize unreacted intermediates .

- Solvent compatibility : Prefer ethyl acetate over chlorinated solvents (e.g., DCM) to prevent co-elution of impurities .

Q. Advanced: How can researchers resolve low reproducibility in pharmacological studies involving this compound?

Methodological Answer:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT or resazurin assays) .

- Batch consistency : Characterize multiple synthesis batches via NMR and HPLC to ensure chemical equivalence .

- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Q. Basic: What reaction conditions favor selective N-alkylation in piperazine derivatives over competing side reactions?

Methodological Answer:

- Stoichiometry : Use a 1:1 molar ratio of piperazine to alkylating agent to prevent over-alkylation .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection) for regioselective modifications .

- Solvent polarity : High-polarity solvents (e.g., DMF) favor SN2 mechanisms, enhancing selectivity .

Q. Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound for kinase inhibition?

Methodological Answer:

- Fragment screening : Test the nitrobenzyl-piperazine core against kinase hinge regions using SPR or thermal shift assays .

- Linker optimization : Introduce flexible spacers (e.g., ethylene glycol) to improve binding pocket access .

- Crystallography : Co-crystallize derivatives with kinases (e.g., EGFR or VEGFR) to guide functional group placement .

Q. Basic: What are the critical steps for validating the stability of this compound under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Light/temperature sensitivity : Conduct accelerated stability tests (40°C/75% RH) per ICH guidelines .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. Advanced: How can contradictory SAR data for piperazine derivatives in anticancer vs. antimicrobial assays be reconciled?

Methodological Answer:

- Target profiling : Perform kinome-wide or antimicrobial target panels to identify off-target effects .

- Membrane permeability assays : Compare cellular uptake in cancer vs. bacterial cells (e.g., via LC-MS quantification) .

- Scaffold tweaking : Introduce zwitterionic groups to balance hydrophilicity for dual activity .

Q. Basic: What safety precautions are essential when handling nitro-substituted piperazines?

Methodological Answer:

- Explosivity risk : Avoid grinding dry nitro compounds; use wet methods for handling .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity .

- Waste disposal : Neutralize nitro groups with reducing agents (e.g., FeSO₄) before disposal .

Q. Advanced: How can machine learning models enhance the prediction of physicochemical properties for novel this compound analogs?

Methodological Answer:

- Descriptor-based models : Train models on datasets (e.g., ChEMBL) using parameters like logP, TPSA, and H-bond donors .

- Generative chemistry : Use reinforcement learning to design analogs with optimal ADMET profiles .

- Validation : Cross-check predictions with experimental data (e.g., solubility in PBS) .

Properties

IUPAC Name |

1-methyl-4-[(2-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWAMEGOZZYQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355093 | |

| Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19577-82-3 | |

| Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.